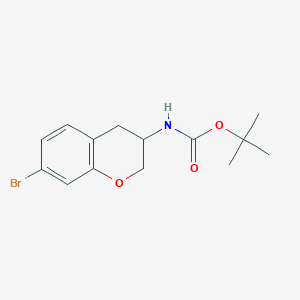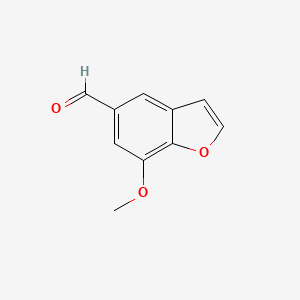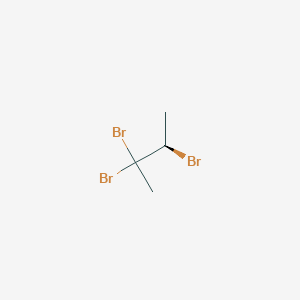
2,2,3-Tribromo-butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Tribromo-butane is an organic compound with the molecular formula C₄H₇Br₃ It is a halogenated derivative of butane, characterized by the presence of three bromine atoms attached to the carbon atoms in the butane chain
準備方法
Synthetic Routes and Reaction Conditions: 2,2,3-Tribromo-butane can be synthesized through the bromination of butane. The process involves the addition of bromine (Br₂) to butane under controlled conditions. The reaction typically requires a catalyst, such as iron bromide (FeBr₃), to facilitate the bromination process. The reaction is carried out at a temperature range of 50-70°C to ensure the selective bromination at the desired positions on the butane molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves a similar bromination process but on a larger scale. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
化学反応の分析
Types of Reactions: 2,2,3-Tribromo-butane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to butane by using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium hydroxide (KOH) in ethanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products Formed:
Substitution: Formation of alcohols or amines.
Elimination: Formation of alkenes.
Reduction: Formation of butane.
科学的研究の応用
2,2,3-Tribromo-butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially as intermediates in drug synthesis.
Industry: Utilized in the production of flame retardants and other brominated compounds.
作用機序
The mechanism of action of 2,2,3-tribromo-butane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic addition reactions, making it a useful reagent in organic synthesis. The pathways involved include the formation of carbon-bromine bonds and the subsequent substitution or elimination reactions.
類似化合物との比較
- 1,2,3-Tribromo-butane
- 1,1,2-Tribromo-butane
- 2,2,4-Tribromo-butane
Comparison: 2,2,3-Tribromo-butane is unique due to the specific positioning of the bromine atoms on the butane chain. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other tribromo-butane isomers, this compound may exhibit different physical and chemical properties, such as boiling point, density, and reactivity towards nucleophiles and bases.
特性
分子式 |
C4H7Br3 |
|---|---|
分子量 |
294.81 g/mol |
IUPAC名 |
(3R)-2,2,3-tribromobutane |
InChI |
InChI=1S/C4H7Br3/c1-3(5)4(2,6)7/h3H,1-2H3/t3-/m1/s1 |
InChIキー |
JDWNTZIECWWBAO-GSVOUGTGSA-N |
異性体SMILES |
C[C@H](C(C)(Br)Br)Br |
正規SMILES |
CC(C(C)(Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


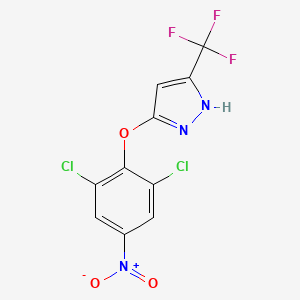
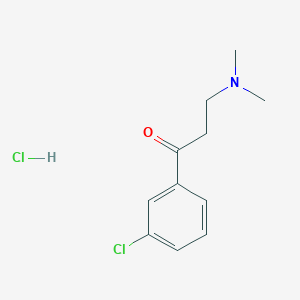
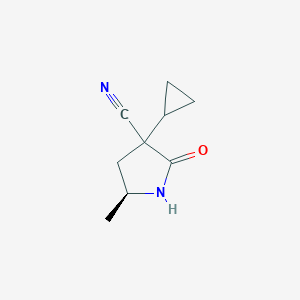
![Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907311.png)
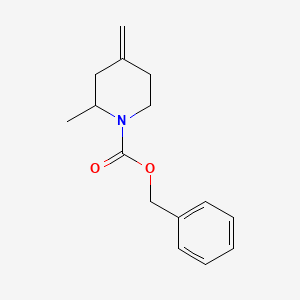
![6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13907324.png)
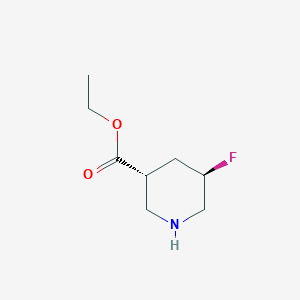
![4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13907338.png)
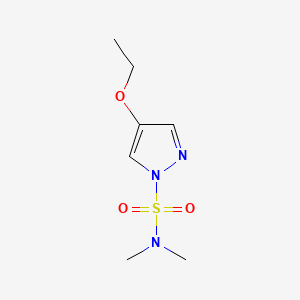
![5-(chloromethyl)-4-[(2,4-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13907343.png)
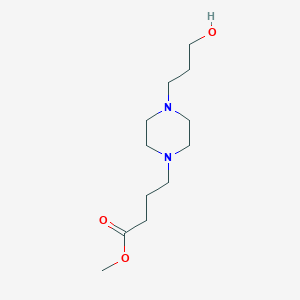
![tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)
